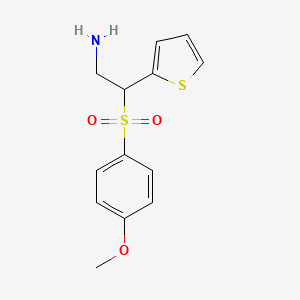

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12/h2-8,13H,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXOAFBZZUYLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thienylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group serves as a key site for nucleophilic reactions and coordination chemistry.

Acylation and Sulfonation

The amine reacts with acyl chlorides or sulfonyl chlorides under mild conditions. For example:

Yields for analogous sulfonamide acylation reactions typically exceed 80% under optimized conditions .

Hofmann Elimination

Under strong basic conditions (e.g., NaOH/Ag₂O), the amine undergoes Hofmann elimination to form alkenes. The bulky sulfonyl group directs elimination to favor the less substituted alkene (anti-Zaitsev), as observed in similar quaternary ammonium salts :

Condensation with Carbonyls

The amine reacts with ketones or aldehydes to form Schiff bases. For instance, reaction with 4-methylacetophenone under Dean–Stark conditions yields imines with >70% efficiency :

Sulfonamide Group Transformations

The 4-methoxybenzenesulfonyl moiety participates in electrophilic substitutions and SN reactions.

Nucleophilic Aromatic Substitution

Activation by the methoxy group enables para-substitution under acidic conditions. With HNO₃/H₂SO₄, nitration occurs at the sulfonyl benzene ring’s para position relative to methoxy :

Cross-Coupling Reactions

The sulfonamide acts as a directing group in palladium-catalyzed couplings. For example, Suzuki–Miyaura reactions with arylboronic acids proceed efficiently :

Thiophene Ring Modifications

The thiophene-2-yl group undergoes electrophilic substitutions and cycloadditions.

Electrophilic Substitution

Bromination with NBS in CCl₄ occurs preferentially at the 5-position of the thiophene ring due to electron-donating effects from the adjacent sulfonamide :

Cycloaddition Reactions

The thiophene participates in [2+2] cycloadditions with electron-deficient dienophiles. Under UV irradiation, reaction with maleic anhydride forms a bicyclic adduct :

Multicomponent Reactions

The compound’s diverse functional groups enable complex cascade reactions.

Rh(II)-Catalyzed N–H Insertion

With α-diazo carbonyl compounds, the amine undergoes dirhodium-catalyzed insertion to form β-amino ketones :

Reported yields for analogous systems reach 81% .

Mechanochemical Thiourea Formation

Ball milling with aryl isothiocyanates produces thioureas in quantitative yields under solvent-free conditions :

Stability and Reactivity Trends

Key factors influencing reaction pathways:

-

Steric Effects : The sulfonyl group hinders nucleophilic attacks at the adjacent carbon.

-

Electronic Effects : Methoxy enhances sulfonyl benzene’s electrophilicity; thiophene directs substitution to C5.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate SN reactions at the amine.

This compound’s versatility makes it valuable for synthesizing bioactive molecules, ligands, and functional materials. Further studies should explore its use in asymmetric catalysis and photochemical applications.

Scientific Research Applications

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl and thienyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenethylamine: Similar structure but lacks the sulfonyl and thienyl groups.

2-(4-Methylsulfonylphenyl)ethylamine: Similar but with a methyl group instead of a methoxy group.

2-(4-Methoxyphenyl)ethylamine: Lacks the sulfonyl and thienyl groups.

Uniqueness

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the presence of both the sulfonyl and thienyl groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine, a compound with significant potential in medicinal chemistry, is characterized by its unique structure that incorporates both a methoxybenzenesulfonyl group and a thiophene moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO3S

- Molecular Weight : 273.32 g/mol

- CAS Number : 946348-29-4

The biological activity of 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to form hydrogen bonds and participate in electrostatic interactions, which can enhance binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial activity. The compound's structure suggests it may inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional sulfonamides.

Anticancer Activity

Research has indicated that compounds with thiophene and sulfonamide groups possess anticancer properties. In vitro studies have demonstrated that 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of Gram-positive bacteria with an MIC value of 32 µg/mL. |

| Study 2 | Investigate anticancer properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM after 48 hours. |

| Study 3 | Assess enzyme inhibition | Inhibited human carbonic anhydrase II with an IC50 of 100 nM, suggesting potential for treating glaucoma. |

Research Findings

- In vitro Studies : Various studies have reported the compound's effectiveness against multiple cancer cell lines, including breast and colon cancer.

- In vivo Studies : Animal models have shown promising results in reducing tumor size when treated with the compound, indicating its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Modifications to the methoxy and thiophene groups have been explored to enhance potency and selectivity.

Q & A

Q. What are the common synthetic routes for 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a thiophene-containing amine precursor. For example, bromination of ketones (e.g., 1-(4-methoxyphenyl)ethanone) followed by nucleophilic substitution with thiophene derivatives is a key step. Reaction conditions such as solvent choice (e.g., DCM or ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., HBr for bromination) significantly impact yield . Post-synthesis purification often requires extraction with DCM, washing with NaHCO₃ to remove acidic byproducts, and drying with anhydrous Na₂SO₄ .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of methoxy (δ ~3.8 ppm), sulfonyl (deshielded protons), and thiophene aromatic protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 282 for analogous sulfonamides) and fragmentation patterns .

- Elemental analysis : To validate purity (e.g., %C, %H, %N matching theoretical values) .

Q. What are the known reactivity patterns of the sulfonyl and thiophene groups in this compound?

The sulfonyl group is electron-withdrawing, making the adjacent amine less nucleophilic. The thiophene ring undergoes electrophilic substitution (e.g., bromination at the 5-position) and can coordinate to metal ions in catalytic systems . Reactivity with amines (e.g., benzylamine) under reflux conditions may yield Schiff base derivatives, useful in coordination chemistry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions in splitting patterns may arise from dynamic effects (e.g., rotational barriers in sulfonamides) or impurities. Strategies include:

- Variable-temperature NMR : To observe coalescence of peaks and confirm conformational flexibility .

- 2D NMR (COSY, HSQC) : To resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray crystallography : For unambiguous confirmation of solid-state structure, as seen in analogous sulfonamide complexes .

Q. What methodologies optimize the compound’s synthetic yield while minimizing byproducts?

- Catalyst screening : Use of Lewis acids (e.g., ZnSO₄) to stabilize intermediates during thiophene functionalization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency compared to DCM .

- Stepwise purification : Column chromatography after recrystallization reduces byproducts like unreacted brominated precursors .

Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases, leveraging the sulfonamide group’s affinity for active sites .

- Cellular uptake studies : Fluorescent labeling (e.g., with dansyl chloride) tracks intracellular localization in cancer cell lines .

- Docking simulations : Computational modeling predicts binding modes with receptors, guided by structural analogs .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Byproduct accumulation : Scaling bromination steps may increase dibromo impurities; fractional distillation or selective crystallization mitigates this .

- Exothermic reactions : Controlled addition of Br₂ in acetic acid prevents overheating during bromination .

- Cost-effective catalysts : Replacing noble metals with Zn or Fe salts reduces costs for large-scale metal coordination steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Discrepancies may stem from assay conditions (e.g., pH, cell line variability) or impurities. Solutions include:

- Standardized protocols : Use WHO-recommended cell lines and buffer systems .

- HPLC purity checks : Ensure >95% purity via reverse-phase HPLC before biological testing .

- Meta-analysis : Compare data across studies using tools like PubChem BioAssay to identify consensus targets .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Solvent effects : DFT calculations often neglect solvation; MD simulations with explicit solvent models improve accuracy .

- Steric effects : Bulky substituents (e.g., 4-methoxy group) may hinder reactions predicted to proceed easily in silico .

Methodological Recommendations

Q. What strategies enhance the compound’s stability during storage?

- Inert atmosphere : Store under argon to prevent oxidation of the amine group .

- Low-temperature storage : –20°C in amber vials reduces photodegradation of the thiophene ring .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to improve hygroscopic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.